N-(2-bromo-4-fluorophenyl)methanesulfonamide
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Overview
Description
N-(2-bromo-4-fluorophenyl)methanesulfonamide: is an organic compound with the molecular formula C7H7BrFNO2S . This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 4-position on the phenyl ring, along with a methanesulfonamide group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize N-(2-bromo-4-fluorophenyl)methanesulfonamide involves the Suzuki-Miyaura coupling reaction.
Direct Halogenation: Another method involves the direct halogenation of the corresponding phenylmethanesulfonamide, where bromine and fluorine are introduced to the phenyl ring under controlled conditions.
Industrial Production Methods:
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-bromo-4-fluorophenyl)methanesulfonamide can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce sulfonic acids or sulfonamides with different oxidation states .
Scientific Research Applications
Chemistry:
N-(2-bromo-4-fluorophenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is used to study the effects of halogenated sulfonamides on enzyme activity and protein interactions .
Medicine:
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring contribute to the compound’s binding affinity and specificity . The methanesulfonamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
N-(2-fluorophenyl)methanesulfonamide: This compound lacks the bromine atom, which can affect its reactivity and binding properties.
N-(4-bromo-2-fluorophenyl)methanesulfonamide: This is an isomer with the bromine and fluorine atoms swapped, leading to different chemical and biological properties.
(2-bromo-3-fluorophenyl)methanesulfonamide: Another isomer with distinct reactivity and applications.
Uniqueness:
N-(2-bromo-4-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H7BrFNO2S |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
N-(2-bromo-4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
InChI Key |
AUXGWJHHHJVTJE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
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